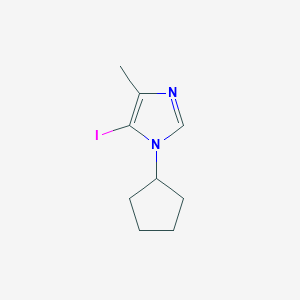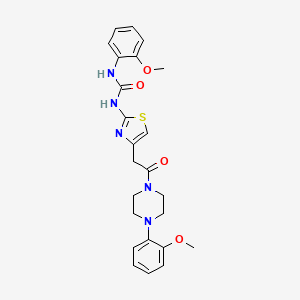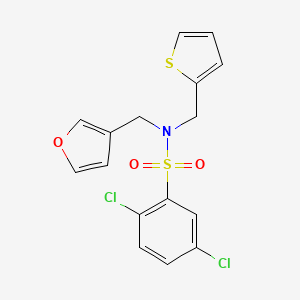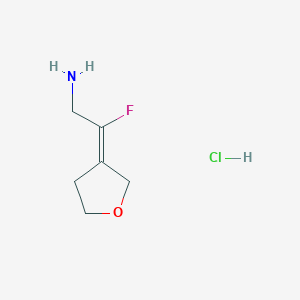![molecular formula C13H15N3O2S B2767675 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide CAS No. 1270937-43-3](/img/structure/B2767675.png)
4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C13H15N3O2S. This compound is characterized by the presence of a pyridine ring attached to an ethylamine group, which is further connected to a benzene sulfonamide moiety.
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity , suggesting that this compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Ethylamine Intermediate: The ethylamine intermediate can be synthesized by reacting 4-bromopyridine with ethylenediamine under reflux conditions.
Coupling with Benzene Sulfonamide: The ethylamine intermediate is then coupled with benzene sulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzene sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or benzene sulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-[(Pyridin-3-YL)amino]ethyl)benzene-1-sulfonamide
- 4-(2-[(Pyridin-2-YL)amino]ethyl)benzene-1-sulfonamide
- 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonic acid
Uniqueness
4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the sulfonamide group allows for versatile chemical modifications and interactions with various biological targets .
Propiedades
IUPAC Name |
4-[2-(pyridin-4-ylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-19(17,18)13-3-1-11(2-4-13)5-10-16-12-6-8-15-9-7-12/h1-4,6-9H,5,10H2,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVYFPDWAVQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC=NC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)
![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)
![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate](/img/structure/B2767602.png)

![N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2767605.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)
![3-(3-Methylthiophen-2-yl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B2767609.png)


![5-[(3-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2767614.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767615.png)
